PD 123319 ditrifluoroacetate

Description

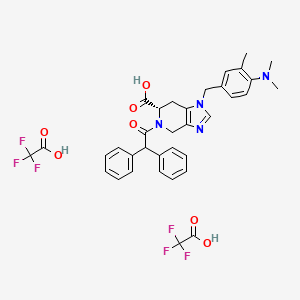

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKQIEZLHVGJQH-ZXVJYWQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2C[C@H](N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34F6N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD 123319 Ditrifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor. This document provides a comprehensive overview of its mechanism of action, detailing its binding affinity, downstream signaling effects, and its role in various physiological and pathophysiological processes. Quantitative data are presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of this critical research tool.

Core Mechanism of Action: Selective AT2 Receptor Antagonism

This compound exerts its effects by competitively binding to the Angiotensin II Type 2 (AT2) receptor, thereby blocking the binding of the endogenous ligand, Angiotensin II (Ang II). The AT2 receptor is a G protein-coupled receptor that, upon activation, often counteracts the effects of the Angiotensin II Type 1 (AT1) receptor. By selectively inhibiting the AT2 receptor, PD 123319 allows for the isolated study of AT1 receptor-mediated effects and has been instrumental in elucidating the physiological roles of the AT2 receptor.

The selectivity of PD 123319 for the AT2 receptor over the AT1 receptor is a key feature of its pharmacological profile. It exhibits a significantly higher affinity for the AT2 receptor, with a reported selectivity of approximately 10,000-fold over the AT1 receptor.[1] This high selectivity makes it an invaluable tool for distinguishing the specific signaling pathways and physiological functions associated with the AT2 receptor.

Quantitative Binding and Potency Data

The affinity and potency of this compound have been characterized in various tissues and experimental systems. The following tables summarize the key quantitative data.

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| IC50 | Rat | Adrenal Tissue | 34 nM | [2][3][4][5][6] |

| Rat | Brain | 210 nM | [2][4][5][6] | |

| Bovine | Adrenal Glomerulosa Cells | 6.9 nM | [3][7][8] | |

| Ki | - | AT2 Receptor | ~12 nM | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Modulation of Downstream Signaling Pathways

Blockade of the AT2 receptor by PD 123319 has been shown to modulate several key intracellular signaling pathways, primarily those involved in inflammation, oxidative stress, and cell growth.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of inflammatory responses.[1] Activation of the AT2 receptor can, in some contexts, lead to the activation of NF-κB. PD 123319 has been demonstrated to inhibit the activation of NF-κB induced by inflammatory stimuli.[1] This inhibition, in turn, downregulates the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1]

MAP Kinase Pathways (p38 MAPK and ERK1/2)

Mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2 are involved in cellular responses to a variety of stimuli and play a role in inflammation and pain signaling. In models of neuropathic pain, AT2 receptor antagonists, including PD 123319, have been shown to attenuate the activation of p38 MAPK and ERK1/2 in the dorsal root ganglia.

Oxidative Stress

PD 123319 has been shown to reduce Angiotensin II-induced oxidative stress. In models of colitis, treatment with PD 123319 downregulated the generation of reactive oxygen species (ROS) and nitrites.[1] This effect is likely linked to its inhibition of pro-inflammatory pathways that contribute to oxidative stress.[1]

Detailed Experimental Protocols

Radioligand Binding Assay for IC50 Determination

This protocol describes a competitive binding assay to determine the IC50 value of PD 123319 for the AT2 receptor.

Materials:

-

Membrane preparations from cells or tissues expressing the AT2 receptor.

-

Radiolabeled Angiotensin II (e.g., 125I-[Sar1,Ile8]Angiotensin II).

-

This compound.

-

Unlabeled Angiotensin II (for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of PD 123319 concentrations.

-

Total Binding: Add assay buffer, a fixed concentration of radiolabeled Angiotensin II, and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the same concentration of radiolabeled Angiotensin II, a high concentration of unlabeled Angiotensin II (e.g., 1 µM), and the membrane preparation.

-

Competitive Binding: Add assay buffer, the same concentration of radiolabeled Angiotensin II, serially diluted concentrations of PD 123319, and the membrane preparation.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the PD 123319 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cell-Based Assay for NF-κB Activation

This protocol outlines a general method to assess the effect of PD 123319 on NF-κB activation in a cell-based model.

Materials:

-

A suitable cell line that expresses the AT2 receptor and responds to an inflammatory stimulus (e.g., macrophages, endothelial cells).

-

Cell culture medium and supplements.

-

Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Angiotensin II).

-

This compound.

-

Reagents for assessing NF-κB activation (e.g., antibodies for Western blotting of phosphorylated IκBα or the p65 subunit of NF-κB, or a reporter gene assay).

Procedure:

-

Cell Culture: Plate the cells in appropriate culture vessels and grow to a suitable confluency.

-

Pre-treatment: Pre-incubate the cells with various concentrations of PD 123319 for a specified time (e.g., 1 hour).

-

Stimulation: Add the inflammatory stimulus to the cells and incubate for a time known to induce NF-κB activation (e.g., 30-60 minutes).

-

Cell Lysis: Wash the cells with cold PBS and lyse them to extract proteins or nucleic acids, depending on the downstream analysis.

-

Analysis of NF-κB Activation:

-

Western Blotting: Analyze the levels of phosphorylated IκBα or the nuclear translocation of the p65 subunit of NF-κB. An increase in phosphorylated IκBα or nuclear p65 indicates NF-κB activation.

-

Reporter Gene Assay: If using cells transfected with an NF-κB reporter construct, measure the reporter gene activity (e.g., luciferase).

-

-

Data Analysis: Quantify the levels of NF-κB activation in the different treatment groups. Compare the activation in cells treated with the stimulus alone to those pre-treated with PD 123319 to determine its inhibitory effect.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the renin-angiotensin system. Its high selectivity for the AT2 receptor enables the precise dissection of AT2 receptor-mediated signaling and its physiological consequences. Through its ability to modulate key pathways such as NF-κB and MAPK, PD 123319 has been instrumental in uncovering the roles of the AT2 receptor in inflammation, oxidative stress, and cellular growth. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this potent and selective AT2 receptor antagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy | The EMBO Journal [link.springer.com]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. angiotensin II signaling pathway via AT2 receptorRat Genome Database [rgd.mcw.edu]

- 8. medchemexpress.com [medchemexpress.com]

PD 123319 Ditrifluoroacetate: A Selective AT2 Receptor Antagonist - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist for the Angiotensin II Type 2 (AT2) receptor. It is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the AT2 receptor, which often counter-regulates the effects of the Angiotensin II Type 1 (AT1) receptor. This technical guide provides a comprehensive overview of PD 123319, including its binding characteristics, detailed experimental protocols for its use, and an exploration of the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity and selectivity.

| Parameter | Value | Tissue/Cell Type | Reference |

| Ki | ~12 nM | - | [1] |

| IC50 | 34 nM | Rat Adrenal Tissue | [2][3] |

| IC50 | 6.9 nM | Bovine Adrenal Glomerulosa Cells (AT2 site) | [2] |

| IC50 | 210 nM | Rat Brain Tissue | [3] |

Table 1: Binding Affinity of PD 123319 for the AT2 Receptor

| Parameter | Value | Receptor Comparison | Reference |

| Selectivity | ~10,000-fold | AT2 over AT1 | [1] |

Table 2: Receptor Selectivity of PD 123319

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

AT2 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of PD 123319 for the AT2 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Cell membranes or tissue homogenates expressing AT2 receptors

-

Radioligand: [125I]-CGP 42112A (a selective AT2 receptor agonist)

-

This compound (unlabeled competitor)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates expressing AT2 receptors. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

-

Assay Setup: In a 96-well microplate, add the following in a final volume of 250 µL:

-

50 µL of various concentrations of PD 123319 (e.g., 10^-11 to 10^-5 M) or vehicle for total binding.

-

50 µL of a high concentration of an unlabeled AT2 ligand (e.g., 1 µM Angiotensin II) for non-specific binding.

-

50 µL of [125I]-CGP 42112A at a concentration close to its Kd.

-

100 µL of the membrane preparation (containing a predetermined optimal amount of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of PD 123319 by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blot for Phospho-ERK1/2 Inhibition

This protocol details the procedure to assess the effect of PD 123319 on Angiotensin II-induced ERK1/2 phosphorylation, a downstream signaling event often regulated by the AT1/AT2 receptor balance.

Materials:

-

Cells expressing both AT1 and AT2 receptors (e.g., vascular smooth muscle cells)

-

Cell culture medium and supplements

-

Angiotensin II

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Pre-treat cells with PD 123319 (e.g., 1 µM) for 30-60 minutes.

-

Stimulate cells with Angiotensin II (e.g., 100 nM) for a short period (e.g., 5-15 minutes). Include appropriate controls (untreated, Ang II alone).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

In Vivo Administration in Rodent Models

This protocol provides a general guideline for the intraperitoneal administration of PD 123319 in rats.

Materials:

-

This compound

-

Sterile saline or appropriate vehicle

-

Syringes and needles

-

Animal balance

Procedure:

-

Preparation of Dosing Solution: Dissolve PD 123319 in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, dissolve 2.5 mg in a suitable volume for injection, typically 0.2-0.5 mL).

-

Animal Handling: Weigh the animal to accurately calculate the dose.

-

Injection: Administer the PD 123319 solution via intraperitoneal (i.p.) injection.

-

Dosage and Frequency: The typical dose range for in vivo studies in rats is 0.3 to 10 mg/kg per day.[1] The dosing frequency will depend on the experimental design and the specific research question.

-

Monitoring: Monitor the animals for any adverse effects and for the desired experimental outcomes.

Signaling Pathways Modulated by the AT2 Receptor

The AT2 receptor, upon activation by Angiotensin II, initiates several signaling cascades that often counteract the pro-inflammatory, proliferative, and vasoconstrictive effects of the AT1 receptor. PD 123319, by blocking the AT2 receptor, prevents the activation of these pathways.

Activation of Protein Phosphatases

A primary mechanism of AT2 receptor signaling is the activation of various protein phosphatases, leading to the dephosphorylation and inactivation of key signaling molecules, particularly those in the mitogen-activated protein kinase (MAPK) cascade.

Caption: AT2 receptor-mediated activation of protein phosphatases leading to ERK1/2 inactivation.

Bradykinin/Nitric Oxide/cGMP Pathway

The AT2 receptor can form a functional heterodimer with the bradykinin B2 receptor, leading to enhanced nitric oxide (NO) production and subsequent vasodilation.

References

The Role of PD 123319 Ditrifluoroacetate in Elucidating the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. A key effector molecule of this system is Angiotensin II (Ang II), which exerts its physiological effects through two primary G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R). While the functions of the AT1R are well-characterized and are the target of many antihypertensive drugs, the precise roles of the AT2R have been more enigmatic. The development of selective pharmacological tools has been instrumental in deconvoluting the complex signaling of the RAS. This technical guide focuses on the pivotal role of PD 123319 ditrifluoroacetate, a potent and highly selective non-peptide AT2R antagonist, in advancing our understanding of the renin-angiotensin system.

This compound: A Selective AT2R Antagonist

PD 123319 is a non-peptide molecule that exhibits a high affinity and selectivity for the AT2R, making it an invaluable tool for differentiating the physiological effects of AT2R activation from those of AT1R. Its chemical structure and properties are summarized below.

Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 736.67 g/mol [1] |

| Formula | C₃₁H₃₂N₄O₃·2CF₃CO₂H[1] |

| CAS Number | 136676-91-0[1] |

| Purity | ≥98%[1] |

| Solubility | Soluble to 100 mM in water[1] |

| Storage | Store at -20°C[1] |

Mechanism of Action and Selectivity

PD 123319 acts as a competitive antagonist at the AT2R, blocking the binding of the endogenous ligand, Angiotensin II. A key characteristic of PD 123319 is its remarkable selectivity for the AT2R over the AT1R. This high selectivity is crucial for its utility in research, as it allows for the specific inhibition of AT2R-mediated signaling pathways without confounding effects from AT1R blockade.

Quantitative Data on Receptor Binding and Potency

The following table summarizes the binding affinity and potency of PD 123319 for the AT2 receptor from various studies.

| Parameter | Species/Tissue | Value | Reference |

| IC₅₀ | Rat Adrenal Tissue | 34 nM | [1] |

| IC₅₀ | Rat Brain | 210 nM | [1] |

| Kᵢ | AT2 Receptor | ≈ 12 nM | |

| Selectivity | AT2 vs. AT1 | ~10,000-fold |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

The Dichotomous Nature of Angiotensin II Signaling: AT1R vs. AT2R

The study of the renin-angiotensin system is often centered on the opposing actions of the AT1 and AT2 receptors. PD 123319 has been instrumental in delineating these distinct signaling pathways.

AT1 Receptor Signaling

Activation of the AT1R is generally associated with the classical "pressor" effects of Angiotensin II, including vasoconstriction, inflammation, cell proliferation, and fibrosis. The downstream signaling cascade of AT1R involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

AT2 Receptor Signaling

In contrast, the AT2R often mediates effects that counterbalance the actions of the AT1R. AT2R activation is linked to vasodilation, anti-inflammatory responses, and apoptosis. The signaling pathways initiated by AT2R are distinct and often involve the activation of protein phosphatases, such as SH2 domain-containing phosphatase 1 (SHP-1) and protein phosphatase 2A (PP2A), which in turn inhibit mitogen-activated protein kinase (MAPK) signaling.[2] Furthermore, AT2R activation can stimulate the production of nitric oxide (NO) through the bradykinin/NO/cGMP pathway, contributing to its vasodilatory effects.

Signaling Pathway of the AT2 Receptor

Caption: Simplified signaling pathway of the Angiotensin II Type 2 Receptor.

Experimental Protocols Utilizing PD 123319

The high selectivity of PD 123319 makes it an essential tool in a variety of experimental settings to isolate and study the function of the AT2R.

In Vitro Studies

1. Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the affinity and selectivity of compounds for their receptors.

-

Objective: To determine the binding affinity (Kᵢ) of PD 123319 for the AT2R.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express AT2 receptors (e.g., rat adrenal gland, specific transfected cell lines).

-

Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled AT2R agonist (e.g., ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II) and varying concentrations of unlabeled PD 123319.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the PD 123319 concentration to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

2. Western Blot Analysis

Western blotting can be used to investigate the effect of PD 123319 on the downstream signaling proteins of the AT2R.

-

Objective: To assess the effect of PD 123319 on Ang II-induced phosphorylation of MAPK (ERK1/2).

-

Methodology:

-

Cell Culture and Treatment: Culture cells expressing AT2R and treat with Ang II in the presence or absence of PD 123319 for a specified time.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

In Vivo Studies

1. Blood Pressure Measurement in Animal Models

PD 123319 is frequently used in animal models to investigate the role of the AT2R in blood pressure regulation.

-

Objective: To determine the effect of AT2R blockade by PD 123319 on blood pressure in a rat model of hypertension.

-

Methodology:

-

Animal Model: Utilize a suitable rat model of hypertension (e.g., spontaneously hypertensive rats - SHR).

-

Catheter Implantation: Surgically implant a catheter into the carotid artery or femoral artery for direct and continuous blood pressure measurement.

-

Drug Administration: Administer PD 123319 via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous osmotic minipump) at a dose known to effectively block AT2 receptors (e.g., 0.3-10 mg/kg).

-

Blood Pressure Monitoring: Record mean arterial pressure (MAP), systolic, and diastolic blood pressure continuously using a pressure transducer and data acquisition system.

-

Data Analysis: Analyze the changes in blood pressure before, during, and after PD 123319 administration and compare with a vehicle-treated control group.

-

In Vivo Experimental Workflow for Blood Pressure Measurement

References

Investigating Renal Systems with PD 123319 Ditrifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of PD 123319 ditrifluoroacetate, a critical pharmacological tool for investigating the renal system. We will explore its mechanism of action, detail its application in various experimental models, and present key data on its effects on renal function, fibrosis, and inflammation.

Introduction: The Renin-Angiotensin System and PD 123319

The Renin-Angiotensin System (RAS) is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The primary effector peptide of this system, Angiotensin II (Ang II), exerts its diverse biological effects by binding to two main receptor subtypes: the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[3][4][5]

-

AT1 Receptors: These are responsible for the "classical" effects of Ang II, including vasoconstriction, sodium and water retention, cell proliferation, and the promotion of inflammation and fibrosis.[1][3][5]

-

AT2 Receptors: The function of AT2 receptors is still being fully elucidated, but they are generally understood to counteract the actions of the AT1 receptor.[1][4][5] Their activation is associated with vasodilation, anti-proliferative effects, and inhibition of fibrosis.[1][2]

To dissect the distinct roles of these two receptors, highly selective pharmacological agents are required. This compound is a potent, selective, non-peptide antagonist of the AT2 receptor.[6] With a high affinity for the AT2 receptor (IC50 of 34 nM in rat adrenal tissue) and over 10,000-fold greater selectivity for AT2 than AT1 receptors, it serves as an indispensable tool for isolating and studying AT2 receptor-mediated pathways in the kidney and other systems.[6][7]

Mechanism of Action and Signaling Pathways

PD 123319 functions by competitively blocking the binding of Angiotensin II to the AT2 receptor, thereby inhibiting its downstream signaling. This blockade allows researchers to infer the physiological and pathophysiological roles of AT2 receptor activation.

The signaling cascades initiated by Ang II are divergent, depending on which receptor is activated. The AT1 receptor is primarily linked to Gq/11 proteins, leading to downstream activation of pathways like phospholipase C and subsequent increases in intracellular calcium. In contrast, the AT2 receptor's signaling is more complex and is thought to involve G-protein-dependent and -independent pathways.[2] A key function of AT2 receptor activation is the stimulation of a vasodilator and natriuretic cascade involving bradykinin, nitric oxide (NO), and cyclic guanosine monophosphate (cGMP).[1]

Below are diagrams illustrating these pathways and the inhibitory action of PD 123319.

Caption: Overview of Angiotensin II receptor signaling and the inhibitory action of PD 123319.

Caption: Key downstream signaling pathways of the AT2 receptor and the point of inhibition by PD 123319.

Data Presentation: Effects on Renal Parameters

Studies using PD 123319 have generated a wealth of quantitative data regarding the role of the AT2 receptor in renal function. In many experimental settings, particularly under normal physiological conditions, administration of PD 123319 alone has no significant effect on systemic blood pressure or renal hemodynamics.[8][9] Its effects become apparent when the RAS is activated or under pathological conditions, where it can unmask or potentiate the effects of AT1 receptor stimulation by blocking the counter-regulatory AT2 pathway.

Table 1: Effects of PD 123319 on Renal Hemodynamics and Excretion

| Parameter | Animal Model | Experimental Condition | Effect of PD 123319 | Reference |

| Blood Pressure | Anesthetized Rat | Enalaprilat-treated | No significant effect | [8] |

| Renal Blood Flow (RBF) | Anesthetized Dog | Normal | No effect | [9] |

| Female Rat | Ischemia/Reperfusion | Intensified Ang II-induced reduction in RBF | [10] | |

| Glomerular Filtration Rate (GFR) | Anesthetized Rat | Enalaprilat-treated | No significant effect | [8] |

| Urine Volume | Anesthetized Dog | Normal | Dose-related increase | [9] |

| Free Water Clearance | Anesthetized Dog | Normal | Dose-related increase | [9] |

| Urinary Sodium Excretion | Anesthetized Rat | Enalaprilat-treated | No significant effect | [8] |

| Renal cGMP | Conscious Rat | Sodium depletion | Decreased cGMP | [11] |

Table 2: Effects of PD 123319 on Renal Fibrosis and Inflammation

| Parameter | Animal Model | Experimental Condition | Effect of PD 123319 | Reference |

| Interstitial Volume | Rat | Unilateral Ureteral Obstruction | Exacerbated the increase | [12] |

| Collagen IV Matrix Score | Rat | Unilateral Ureteral Obstruction | Exacerbated the increase | [12] |

| Tubular Cell Apoptosis | Rat | Unilateral Ureteral Obstruction | Inhibited apoptosis | [12] |

| Renal NF-κB Activity | Rat | Ang II Infusion | Partially diminished Ang II-induced increase | [3][13] |

| Inflammatory Cell Infiltration | Rat | Ang II Infusion | Decreased infiltration | [13] |

| TNF-α, IL-6, TGF-β1 | Rat | 2K1C Hypertension | No influence on the increase in clipped kidney | [14] |

Experimental Protocols and Methodologies

PD 123319 is utilized in a variety of in vivo and in vitro models to probe the function of the AT2 receptor.

Key In Vivo Models

-

Anesthetized Animal Models (Rat, Dog):

-

Objective: To study acute effects on systemic and renal hemodynamics.

-

Methodology: Animals are anesthetized, and catheters are placed to monitor mean arterial pressure (MAP), renal blood flow (RBF), and glomerular filtration rate (GFR) via inulin clearance. PD 123319 is typically administered intravenously (i.v.), often in the presence of an AT1 receptor blocker like losartan or an ACE inhibitor to isolate AT2 effects or observe responses when Ang II levels are high.[8][9]

-

Typical Dose (Rat): Infusion rates can range from 1 to 1000 µg/kg/min i.v.[15] A bolus dose of 1 mg/kg followed by a continuous infusion of 1 mg/kg/h has also been used.[7]

-

-

Unilateral Ureteral Obstruction (UUO):

-

Objective: To investigate the role of the AT2 receptor in the pathogenesis of renal tubulointerstitial fibrosis.

-

Methodology: One ureter is surgically ligated. This leads to progressive fibrosis in the obstructed kidney. Animals are treated with PD 123319 (e.g., via osmotic mini-pumps) for the duration of the obstruction (typically 7-14 days). Kidneys are then harvested for histological analysis (e.g., Masson's trichrome, Sirius red staining), immunohistochemistry (for collagen IV, α-SMA), and molecular analysis (mRNA/protein expression of fibrotic markers).[12]

-

-

2-Kidney, 1-Clip (2K1C) Hypertension Model:

-

Objective: To study the role of the AT2 receptor in renovascular hypertension and associated renal inflammation.

-

Methodology: A silver clip is placed on one renal artery, inducing stenosis and causing hypertension. Animals are treated with PD 123319 or vehicle. Parameters measured include systolic blood pressure, and upon sacrifice, renal tissues are analyzed for inflammatory markers (TNF-α, IL-6), fibrotic markers (TGF-β1), and receptor expression.[14]

-

-

Diabetic Nephropathy Models (e.g., Streptozotocin-induced):

-

Objective: To determine the AT2 receptor's role in the development and progression of diabetic kidney disease.

-

Methodology: Diabetes is induced, for example, by a single injection of streptozotocin (STZ). In studies with cultured mesangial cells, high glucose conditions are used to mimic hyperglycemia. PD 123319 is used to determine if the effects of high glucose or Ang II on cellular processes (like prorenin/renin receptor expression) are mediated by the AT2 receptor.[16]

-

Typical Experimental Workflow (In Vivo)

Caption: A generalized experimental workflow for an in vivo study of renal fibrosis using PD 123319.

Conclusion

This compound is a cornerstone tool for renal research, enabling the specific blockade of the Angiotensin II Type 2 receptor. Its use has been instrumental in demonstrating that the AT2 receptor often plays a counter-regulatory role to the AT1 receptor, mediating anti-fibrotic, anti-inflammatory, and vasodilatory effects.[1][12] While in many baseline physiological states, its blockade shows little effect, its utility shines in pathological models such as hypertension, fibrosis, and diabetic nephropathy, where it helps to unravel the complex and often opposing roles of the Angiotensin II receptor subtypes. For any researcher investigating the nuances of the renin-angiotensin system in the kidney, a thorough understanding and application of PD 123319 are essential.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The angiotensin II type 2 receptor and the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Angiotensin II type 2 receptor (AT2R) in renal and cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Renal actions of the angiotensin AT2 receptor ligands CGP 42112 and PD 123319 after blockade of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Renal hemodynamic and excretory responses to PD 123319 and losartan, nonpeptide AT1 and AT2 subtype-specific angiotensin II ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gender Difference in Renal Blood Flow Response to Angiotensin II Administration after Ischemia/Reperfusion in Rats: The Role of AT2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - The subtype-2 (AT2) angiotensin receptor regulates renal cyclic guanosine 3', 5'-monophosphate and AT1 receptor-mediated prostaglandin E2 production in conscious rats. [jci.org]

- 12. Effect of AT2 receptor blockade on the pathogenesis of renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney: Role of AT1 and AT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Angiotensin AT2 Receptor Stimulation Inhibits Early Renal Inflammation in Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Renal actions of the selective angiotensin AT2 receptor ligands CGP 42112B and PD 123319 in the sodium-depleted rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Angiotensin II type 2 receptor mediated angiotensin II and high glucose induced decrease in renal prorenin/renin receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of PD 123319 Ditrifluoroacetate in Mitigating Inflammation and Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 123319 ditrifluoroacetate is a potent and selective non-peptide antagonist of the Angiotensin II Type 2 (AT2) receptor.[1] Initially characterized for its high affinity for the AT2 receptor, this compound has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the AT2 receptor signaling pathway.[2][3] Emerging research has highlighted the significant involvement of the AT2 receptor in modulating inflammatory processes and oxidative stress. This technical guide provides an in-depth overview of the use of this compound in studying these critical cellular responses, presenting key quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways.

Core Mechanism of Action

This compound exerts its effects by selectively blocking the AT2 receptor, thereby inhibiting the downstream signaling cascades initiated by its endogenous ligand, Angiotensin II.[4] While the classical effects of Angiotensin II, such as vasoconstriction and inflammation, are primarily mediated by the AT1 receptor, the AT2 receptor often plays a counter-regulatory role.[2][5] However, studies utilizing PD 123319 have revealed a more complex, and sometimes seemingly contradictory, role for the AT2 receptor in inflammation and oxidative stress, suggesting context-dependent effects.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies investigating the effects of this compound.

Table 1: Receptor Binding and Potency

| Parameter | Value | Species/Tissue | Reference |

| IC₅₀ (AT2 Receptor) | 34 nM | Rat Adrenal Tissue | [1] |

| IC₅₀ (AT2 Receptor) | 6.9 nM | Bovine Adrenal Glomerulosa Cells | [1] |

| IC₅₀ (AT2 Receptor) | 210 nM | Rat Brain | [7] |

| Selectivity | ~10,000-fold for AT2 over AT1 | - | [2] |

Table 2: In Vivo Efficacy in a Model of Colitis

| Parameter | Treatment Group (DNBS-induced colitis in rats) | Dose of PD 123319 | Outcome | Reference |

| Myeloperoxidase (MPO) Activity | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent reduction in MPO activity | [2][4] |

| IL-1β Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [2][4] |

| IL-6 Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [2][4] |

| iNOS mRNA Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [2][4] |

| NF-κB p65 Subunit Expression | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Significant decrease | [2][4] |

| Reactive Oxygen Species (ROS) | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [2] |

| Nitrite Levels | DNBS + PD 123319 | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [2] |

Table 3: In Vitro Effects on Inflammatory Signaling

| Cell Type | Stimulus | Treatment | Concentration of PD 123319 | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiotensin II (9.56 µM) | PD 123319 | Not specified | Used for Western blot analysis | [1] |

| PC12W cells | - | PD 123319 | 1 µM | 76% decrease in AT2R expression, 84% increase in TNF-α production, 67% increase in STAT3 phosphorylation | [8] |

| Primary Human/Murine Dermal Fibroblasts | TNF-α | C21 (AT2R agonist) + PD 123319 | 10 µmol/L | Abolished the inhibitory effect of C21 on IL-6 expression | [9][10] |

| L-02 Hepatocytes | Angiotensin II (10⁻⁶ M) | PD 123319 | Not specified | No significant effect on Ang II-induced CRP expression | [11] |

Key Experimental Protocols

DNBS-Induced Colitis in Rats

This in vivo model is frequently used to study inflammatory bowel disease and the anti-inflammatory potential of compounds like PD 123319.[2][4]

1. Animal Model and Colitis Induction:

-

Animals: Male Wistar rats are commonly used.[4]

-

Induction: Colitis is induced by a single intra-rectal administration of 2,4-dinitrobenzene sulfonic acid (DNBS) dissolved in ethanol. A sham group receives saline.[2]

2. Treatment Protocol:

-

Compound Preparation: this compound is dissolved in a water solution.[2]

-

Administration: The compound is administered intraperitoneally (i.p.) at doses ranging from 0.3 to 10 mg/kg/day.[2][4] Treatment typically starts after the induction of colitis and continues for a specified period (e.g., 6 days).[2]

3. Assessment of Inflammation and Oxidative Stress:

-

Macroscopic and Histological Analysis: At the end of the treatment period, the colons are excised, and the extent of injury is assessed macroscopically and histologically.[2][4]

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates.[2]

-

Cytokine and iNOS Quantification: The expression levels of pro-inflammatory cytokines (IL-1β, IL-6) and inducible nitric oxide synthase (iNOS) are determined using quantitative real-time PCR (qRT-PCR) or Western blotting.[2][4]

-

NF-κB Activation: The activation of the NF-κB pathway is assessed by measuring the expression of the p65 subunit in the nucleus via Western blot.[2][4]

-

Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and nitrites are measured in colonic tissue samples.[2]

Cell-Based Assays for Inflammatory Signaling

In vitro studies are crucial for dissecting the molecular mechanisms underlying the effects of PD 123319.

1. Cell Culture and Treatment:

-

Cell Lines: Various cell lines are used, including human umbilical vein endothelial cells (HUVECs) and PC12W cells.[1][8]

-

Stimulation: Cells are often stimulated with pro-inflammatory agents like Angiotensin II or TNF-α to induce an inflammatory response.[1][9]

-

Treatment: Cells are pre-treated with PD 123319 at various concentrations before the addition of the inflammatory stimulus.[9]

2. Western Blot Analysis:

-

Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g., NF-κB p65, phospho-STAT3, AT2R) and then with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Quantitative Real-Time PCR (qRT-PCR):

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells, and cDNA is synthesized using a reverse transcriptase kit.

-

PCR Amplification: qRT-PCR is performed using specific primers for target genes (e.g., IL-1β, IL-6, iNOS) and a housekeeping gene for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and anti-oxidative stress effects of PD 123319 are primarily attributed to its ability to modulate the NF-κB signaling pathway.

Caption: PD 123319 inhibits AT2 receptor-mediated NF-κB activation.

In the context of DNBS-induced colitis, the AT2 receptor appears to contribute to the pro-inflammatory cascade, leading to the activation of NF-κB.[2][4] This transcription factor then orchestrates the expression of a battery of inflammatory genes, including those encoding for pro-inflammatory cytokines (IL-1β, IL-6) and iNOS.[2][4] The upregulation of iNOS leads to increased production of nitric oxide, which can contribute to oxidative stress and tissue damage.[2] PD 123319, by blocking the AT2 receptor, interrupts this signaling axis, thereby reducing inflammation and oxidative stress.[2][4]

Caption: Workflow for assessing PD 123319 efficacy in a colitis model.

Conclusion

This compound is a critical tool for investigating the role of the AT2 receptor in inflammation and oxidative stress. The data consistently demonstrate its ability to ameliorate inflammatory damage in certain pathological models, primarily through the inhibition of the NF-κB signaling pathway. The provided experimental protocols offer a foundation for researchers to design and execute studies aimed at further exploring the therapeutic potential of modulating the AT2 receptor pathway. The continued use of PD 123319 in preclinical research will undoubtedly shed more light on the intricate role of the renin-angiotensin system in inflammatory and oxidative stress-related diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties [pubmed.ncbi.nlm.nih.gov]

- 4. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. uh-ir.tdl.org [uh-ir.tdl.org]

- 7. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]

- 8. Angiotensin II Type-2 Receptors Modulate Inflammation Through Signal Transducer and Activator of Transcription Proteins 3 Phosphorylation and TNFα Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. karger.com [karger.com]

Unveiling the Potency of PD 123319 Ditrifluoroacetate: An In-depth Technical Guide to its AT2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the IC50 value of PD 123319 ditrifluoroacetate, a potent and selective antagonist for the Angiotensin II Type 2 (AT2) receptor. This document delves into the quantitative data, detailed experimental methodologies for its determination, and the intricate signaling pathways governed by the AT2 receptor.

Quantitative Analysis: IC50 of this compound

The half-maximal inhibitory concentration (IC50) of this compound for the AT2 receptor has been determined across various tissues and cell types, highlighting its potent and selective antagonistic activity. The following table summarizes the key quantitative data from radioligand binding assays.

| Tissue/Cell Type | IC50 Value (nM) | Notes |

| Rat Adrenal Tissue | 34[1][2][3][4][5] | A commonly cited value demonstrating high potency. |

| Rat Brain | 210[1][2][3][4][5] | Indicates tissue-specific differences in affinity. |

| Bovine Adrenal Glomerulosa Cells | 6.9[6][7][8] | Demonstrates very high affinity in this specific cell type. |

This compound also exhibits a high affinity for the AT2 receptor, with a reported inhibitory constant (Ki) of approximately 12 nM.[9] Its selectivity is remarkable, showing an approximately 10,000-fold greater preference for the AT2 receptor over the AT1 receptor.[9]

Experimental Protocols: Determining AT2 Receptor Antagonism

The IC50 values of PD 123319 are primarily determined through two key experimental approaches: competitive radioligand binding assays and functional assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of PD 123319 to displace a radiolabeled ligand from the AT2 receptor.

Objective: To determine the concentration of PD 123319 required to inhibit 50% of the specific binding of a radiolabeled AT2 receptor agonist.

Materials:

-

Membrane Preparation: Cell membranes isolated from tissues or cultured cells expressing the AT2 receptor (e.g., rat adrenal tissue, HEK-293 cells transfected with the AT2 receptor).

-

Radioligand: A high-affinity radiolabeled ligand for the AT2 receptor, typically 125I-[Sar1,Ile8]Angiotensin II.

-

Unlabeled Ligand: this compound at various concentrations.

-

Assay Buffer: Buffer solution to maintain pH and ionic strength (e.g., Tris-HCl buffer).

-

Filtration System: Glass fiber filters and a vacuum manifold to separate bound and free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Methodology:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the cell membranes containing the AT2 receptors. Resuspend the membrane pellet in the assay buffer.

-

Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (125I-[Sar1,Ile8]Angiotensin II), and varying concentrations of PD 123319. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled angiotensin II).

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of PD 123319 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the PD 123319 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assay: Nitric Oxide (NO) Release

This assay measures the ability of PD 123319 to inhibit the functional response mediated by AT2 receptor activation, such as the production of nitric oxide.

Objective: To determine the concentration of PD 123319 required to inhibit 50% of the AT2 receptor-mediated NO release.

Materials:

-

Cell Culture: Primary human aortic endothelial cells (HAEC) or other suitable cells expressing functional AT2 receptors.

-

AT2 Receptor Agonist: A known agonist for the AT2 receptor (e.g., Angiotensin II or the selective agonist CGP 42112A).

-

This compound: At various concentrations.

-

NO Detection Reagent: A fluorescent probe for NO, such as 4,5-diaminofluorescein diacetate (DAF-FM diacetate).

-

Fluorescence Microscopy or Plate Reader: To visualize and quantify the fluorescence signal.

Methodology:

-

Cell Seeding: Seed the HAECs in a suitable culture plate and allow them to adhere and grow to confluence.

-

Pre-incubation with PD 123319: Pre-incubate the cells with varying concentrations of PD 123319 for a specific duration to allow for receptor binding.

-

Loading with NO Probe: Load the cells with DAF-FM diacetate, which becomes fluorescent upon reacting with NO.

-

Stimulation with Agonist: Stimulate the cells with a fixed concentration of an AT2 receptor agonist to induce NO production.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The fluorescence intensity is directly proportional to the amount of NO produced.

-

Data Analysis: Plot the fluorescence intensity (or percentage of maximal response) against the logarithm of the PD 123319 concentration. Fit the data to a dose-response curve to calculate the IC50 value.

AT2 Receptor Signaling Pathways

The AT2 receptor, a G protein-coupled receptor (GPCR), mediates a variety of cellular responses that often counteract the effects of the AT1 receptor. PD 123319, by blocking the binding of angiotensin II to the AT2 receptor, inhibits these signaling cascades.

Upon activation by angiotensin II, the AT2 receptor couples to inhibitory G proteins (Giα2 and Giα3). This initiates a signaling cascade that involves the activation of several protein phosphatases, including:

-

SH2 domain-containing phosphatase 1 (SHP-1)

-

Protein Phosphatase 2A (PP2A)

-

MAP kinase phosphatase-1 (MKP-1)

The activation of these phosphatases leads to the dephosphorylation and inactivation of key signaling molecules in mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2. This inhibition of MAPK signaling can contribute to the anti-proliferative and pro-apoptotic effects associated with AT2 receptor activation.

Furthermore, AT2 receptor stimulation activates the bradykinin/nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway . This leads to the production of NO, a potent vasodilator, contributing to the blood pressure-lowering effects of AT2 receptor activation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to PD 123319 Ditrifluoroacetate: A Potent and Selective AT2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 123319 ditrifluoroacetate is a potent and highly selective non-peptide antagonist of the angiotensin II type 2 (AT2) receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its use in various research applications are presented, alongside a summary of its binding affinity and potency in different biological systems. Furthermore, this guide visualizes the key signaling pathways associated with the AT2 receptor and outlines a typical experimental workflow for studying this compound.

Chemical Structure and Properties

This compound is a synthetic compound that has been instrumental in elucidating the physiological and pathophysiological roles of the AT2 receptor.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid | |

| Molecular Formula | C35H34F6N4O7 | [1] |

| Molecular Weight | 736.66 g/mol | [2] |

| CAS Number | 136676-91-0 | [1] |

| Appearance | White to yellow solid | [3] |

| Solubility | Soluble in water to 100 mM. Soluble in PBS (100 mg/mL with sonication). | [1][2] |

| Storage | Store at -20°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [2] |

| Purity | ≥98% (HPLC) | [4][5] |

Pharmacological Properties

PD 123319 is a highly selective antagonist for the angiotensin II type 2 (AT2) receptor, exhibiting significantly lower affinity for the AT1 receptor. This selectivity makes it an invaluable tool for differentiating the functions of the two major angiotensin II receptor subtypes.

Binding Affinity and Potency

The binding affinity and inhibitory potency of PD 123319 have been characterized in various tissues and cell lines. The following table summarizes key quantitative data.

| Parameter | Value | Species/Tissue/Cell Line | Reference |

| Ki | ≈ 12 nM | Not specified | [4] |

| IC50 | 34 nM | Rat adrenal tissue | [5][6][7] |

| IC50 | 210 nM | Rat brain tissue | [5][6][7] |

| IC50 | 6.9 nM | Bovine adrenal glomerulosa cells (AT2 receptor-sensitive site) | [3][8][9] |

| Selectivity | ~10,000-fold more selective for AT2 than AT1 receptors | Not specified | [4] |

Pharmacokinetics

Pharmacokinetic data for PD 123319 is primarily available for rats.

| Parameter | Value | Species | Route of Administration | Reference |

| Plasma Level | ~248 nM | Rat | 20 mg/kg/day i.p. | [4] |

Information on the pharmacokinetics of PD 123319 in other species, including dogs and monkeys, is limited in the public domain.[2]

Mechanism of Action and Signaling Pathways

PD 123319 exerts its effects by competitively blocking the binding of angiotensin II to the AT2 receptor. The AT2 receptor is a G-protein coupled receptor that, upon activation, initiates signaling cascades that often counteract the effects of the AT1 receptor.[1] Key downstream signaling pathways modulated by the AT2 receptor include the activation of protein phosphatases and the stimulation of nitric oxide (NO) production.

AT2 Receptor Signaling Pathway

Caption: AT2 Receptor Signaling Cascade Antagonized by PD 123319.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Competitive Radioligand Binding Assay

This protocol is adapted from general radioligand binding assay procedures and can be used to determine the binding affinity (Ki) of PD 123319 for the AT2 receptor.[10][11][12][13]

Objective: To determine the inhibitory constant (Ki) of PD 123319 for the AT2 receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the AT2 receptor.

-

Radioligand specific for the angiotensin II receptor (e.g., [125I]Sar1,Ile8-Angiotensin II).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

96-well filter plates.

-

Filtration apparatus.

Procedure:

-

Prepare a series of dilutions of PD 123319 in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd).

-

Varying concentrations of PD 123319 or vehicle (for total binding).

-

For non-specific binding wells, add a high concentration of a non-labeled angiotensin II analog.

-

Cell membranes or tissue homogenate.

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the PD 123319 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Competitive Radioligand Binding Assay

Caption: Workflow for Determining the Binding Affinity of PD 123319.

In Vitro Nitric Oxide (NO) Measurement Assay

This protocol is to assess the functional antagonism of PD 123319 on AT2 receptor-mediated NO production in endothelial cells.

Objective: To measure the effect of PD 123319 on angiotensin II-stimulated nitric oxide production.

Materials:

-

Human Aortic Endothelial Cells (HAEC) or other suitable endothelial cells.

-

Cell culture medium.

-

Angiotensin II.

-

This compound.

-

Griess Reagent System.

-

Phosphate-buffered saline (PBS).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed HAECs in a 96-well plate and grow to confluence.

-

Wash the cells with PBS.

-

Pre-incubate the cells with various concentrations of PD 123319 or vehicle in cell culture medium for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a fixed concentration of angiotensin II (or an AT2 receptor agonist) for an appropriate time (e.g., 15-30 minutes).

-

Collect the cell culture supernatant.

-

To a new 96-well plate, add the collected supernatant.

-

Add the components of the Griess Reagent System to each well according to the manufacturer's instructions. This typically involves the sequential addition of sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution.

-

Incubate at room temperature for 5-10 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite (a stable breakdown product of NO) in the samples from the standard curve.

-

Analyze the data to determine the inhibitory effect of PD 123319 on angiotensin II-stimulated NO production.

Protein Phosphatase Activity Assay

This protocol provides a general framework for assessing the effect of PD 123319 on AT2 receptor-mediated protein phosphatase activation.[14][15][16][17]

Objective: To determine if PD 123319 can block AT2 receptor-induced protein phosphatase activity.

Materials:

-

Cells expressing the AT2 receptor (e.g., PC12W cells).

-

Cell lysis buffer.

-

Angiotensin II.

-

This compound.

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP).

-

Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 5 mM DTT, pH 7.0).

-

Stop solution (e.g., 1 M NaOH).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Culture cells to the desired density.

-

Pre-treat cells with PD 123319 or vehicle for a specified time.

-

Stimulate the cells with angiotensin II for a short period (e.g., 1-5 minutes).

-

Lyse the cells and collect the protein lysate.

-

In a 96-well plate, add the cell lysate to the assay buffer.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm. The yellow color of p-nitrophenol is indicative of phosphatase activity.

-

Compare the phosphatase activity in untreated, angiotensin II-stimulated, and PD 123319-treated cells.

In Vivo Studies

PD 123319 has been utilized in various animal models to investigate the in vivo functions of the AT2 receptor. For example, in a rat model of dinitrobenzene sulfonic acid (DNBS)-induced colitis, intraperitoneal administration of PD 123319 (0.3, 3, and 10 mg/kg) once daily for six days was shown to ameliorate colon injury and reduce inflammatory markers in a dose-dependent manner.[4] In anesthetized dogs, intra-renal artery infusion of PD 123319 at 10 µg/kg/min was used to study its effects on renal function.[2]

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of the angiotensin II type 2 receptor. Its high potency and selectivity allow for the precise dissection of AT2 receptor-mediated signaling pathways and physiological functions. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource to facilitate their studies with this important compound.

References

- 1. PD123319 di(trifluoroacetate), angiotensin AT2 receptor antagonist (CAS 136676-91-0) | Abcam [abcam.com]

- 2. Effect of PD 123319, an AT-2 antagonist, on renal function of the anesthetized dog: comparison with EXP 3174, an AT-1 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bio-techne.com [bio-techne.com]

- 5. This compound | Angiotensin AT2 Receptors | Tocris Bioscience [tocris.com]

- 6. Pharmacokinetics and pharmacodynamics of a humanized monoclonal antibody to factor IX in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. sserc.org.uk [sserc.org.uk]

- 15. The angiotensin AT2 receptor stimulates protein tyrosine phosphatase activity and mediates inhibition of particulate guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Angiotensin II stimulates protein tyrosine phosphatase activity through a G-protein independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

AT2 Receptor Blockade with PD 123319: A Technical Guide to its Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological effects of Angiotensin II Type 2 (AT2) receptor blockade using the selective antagonist, PD 123319. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, physiological consequences, and experimental methodologies associated with this compound.

Core Concepts of AT2 Receptor Blockade

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Angiotensin II (Ang II), the primary effector of the RAS, exerts its effects through two main receptor subtypes: AT1 and AT2. While the AT1 receptor is known to mediate vasoconstriction, inflammation, and cellular proliferation, the AT2 receptor often counteracts these effects, promoting vasodilation, anti-inflammation, and apoptosis.[1][2] PD 123319 is a potent and selective non-peptide antagonist of the AT2 receptor, with an IC50 of 34 nM, making it an invaluable tool for elucidating the specific functions of the AT2 receptor.[3][4]

Quantitative Effects of PD 123319 Administration

The administration of PD 123319 has been shown to elicit a range of dose-dependent physiological responses. The following tables summarize the key quantitative findings from various preclinical studies.

Cardiovascular Effects

| Parameter | Species | Model | PD 123319 Dose | Observed Effect | Reference |

| Mean Arterial Pressure (MAP) | Rat | Conscious, Hypertensive | 3 mg/kg (i.v.) | Immediate, dose-dependent increase, sustained for ~7.4 min | [3] |

| Rat | Ang II-induced Hypertension | 30 mg/kg/day (s.c.) | No effect on Ang II-induced hypertension | [5] | |

| Rat | Sodium Replete | 6.25-200 nmol (i.c.v.) | Increased MAP | [5] | |

| Cardiac Hypertrophy & Fibrosis | Rat | Ang II-induced Hypertension | 30 mg/kg/day (s.c.) | Antagonized Ang II-induced aortic hypertrophy and fibrosis | [5] |

Renal Effects

| Parameter | Species | Model | PD 123319 Dose | Observed Effect | Reference |

| Renal Blood Flow (RBF) | Dog | Anesthetized | - | No effect | [6][7] |

| Glomerular Filtration Rate (GFR) | Dog | Anesthetized | - | No effect | [6][7] |

| Urine Volume | Dog | Anesthetized | - | Dose-related increases | [6] |

| Free Water Clearance | Dog | Anesthetized | - | Dose-related increases | [6] |

| Renal Interstitial Fluid cGMP | Rat | Conscious, Sodium Depleted | - | Decreased | [8] |

| Renal Nitric Oxide (NO) Production | Rat | Conscious, Sodium Depleted | - | Reduced | [4][9] |

Inflammatory and Cellular Effects

| Parameter | Species/Cell Line | Model | PD 123319 Dose | Observed Effect | Reference |

| IL-1β, IL-6, iNOS Expression | Rat | DNBS-induced Colitis | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [10][11] |

| Myeloperoxidase Activity | Rat | DNBS-induced Colitis | 0.3, 3, 10 mg/kg (i.p.) | Dose-dependent downregulation | [10][11] |

| NF-κB Activation | Rat | DNBS-induced Colitis | 0.3, 3, 10 mg/kg (i.p.) | Inhibited | [10][11] |

| Cell Viability | Rat Renal Proximal Tubular Epithelial Cells (NRK-52E) | In vitro | 10⁻⁶ M | Increased viability in the presence of Ang II | [8] |

| Apoptosis | Rat Renal Proximal Tubular Epithelial Cells (NRK-52E) | In vitro | 10⁻⁶ M | Decreased Ang II-induced apoptosis (when combined with losartan) | [8] |

Signaling Pathways Modulated by AT2 Receptor Blockade

Blockade of the AT2 receptor with PD 123319 disrupts several key signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols involving PD 123319.

In Vivo Models

1. Angiotensin II-Induced Hypertension in Rats

-

Objective: To investigate the effect of AT2 receptor blockade on the development of hypertension.

-

Animals: Male Wistar rats.

-

Procedure:

-

Implant osmotic minipumps for subcutaneous infusion.

-

Infuse Angiotensin II (e.g., 120 ng/kg/min) to induce hypertension.[5]

-

Concurrently, administer PD 123319 (e.g., 30 mg/kg/day) via a separate osmotic minipump or daily injections.[5]

-

Monitor blood pressure throughout the study period (e.g., 3 weeks) using tail-cuff plethysmography or telemetry.[5]

-

At the end of the study, collect tissues (e.g., aorta, heart) for histological and molecular analysis (e.g., assessment of hypertrophy and fibrosis).[5]

-

2. Ischemia-Reperfusion Injury in Isolated Rat Heart

-

Objective: To assess the cardioprotective effects of PD 123319 against ischemia-reperfusion (I/R) injury.

-

Animals: Male Wistar albino rats.[12]

-

Procedure:

-

Pre-treat rats with PD 123319 (e.g., 20 mg/kg) or vehicle.[12]

-

Isolate the hearts and mount them on a Langendorff apparatus for perfusion.[12]

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Initiate reperfusion by restoring the flow of the perfusion buffer.

-

Record cardiodynamic parameters (e.g., heart rate, left ventricular developed pressure) throughout the experiment.

-

At the end of reperfusion, collect heart tissue for biochemical analysis (e.g., markers of oxidative stress).[12]

-

In Vitro Models

1. Cell Culture and Treatment

-

Objective: To investigate the cellular mechanisms of AT2 receptor blockade.

-

Cell Line: e.g., Rat glomerular endothelial cells (GER) or PC12 cells (which exclusively express AT2 receptors).[2]

-

Procedure:

-

Culture cells to a suitable confluency in appropriate media.

-

Pre-incubate cells with PD 123319 (e.g., 10⁻⁷ mol/L) for a specified time (e.g., 30 minutes).[2]

-

Stimulate the cells with Angiotensin II (e.g., 10⁻⁷ mol/L).[2]

-

After the desired incubation period, lyse the cells and collect the lysates.

-

Perform downstream analyses such as Western blotting to assess protein expression and phosphorylation (e.g., NF-κB pathway components) or reporter gene assays to measure transcriptional activity.[2]

-

Conclusion

PD 123319 serves as a critical pharmacological tool for dissecting the physiological and pathophysiological roles of the AT2 receptor. Its selective blockade has revealed the AT2 receptor's involvement in a myriad of processes, including the counter-regulation of AT1 receptor-mediated effects in the cardiovascular and renal systems, as well as its role in inflammation and cellular signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for future research and drug development endeavors targeting the renin-angiotensin system. A thorough understanding of the effects of AT2 receptor blockade is paramount for the development of novel therapeutic strategies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Angiotensin II activates nuclear transcription factor-kappaB through AT1 and AT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Effects of intracerebroventricular injections of losartan or PD123319 on arterial pressure and heart rate of sodium replete and sodium deplete rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of PD 123319, an AT-2 antagonist, on renal function of the anesthetized dog: comparison with EXP 3174, an AT-1 blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of Angiotensin II on cell viability and apoptosis in rat renal proximal tubular epithelial cells in in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PD123319, angiotensin II type II receptor antagonist, inhibits oxidative stress and inflammation in 2, 4-dinitrobenzene sulfonic acid-induced colitis in rat and ameliorates colonic contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iris.unipa.it [iris.unipa.it]

- 12. Angiotensin II type 2 receptor blocker PD123319 has more beneficial effects than losartan on ischemia-reperfusion injury and oxidative damage in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PD 123319 Ditrifluoroacetate in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction